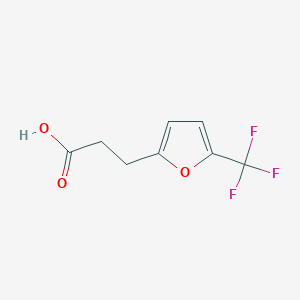
3-(5-Trifluoromethyl-furan-2-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(trifluoromethyl)furan-2-yl]propanoic acid is a heterocyclic compound featuring a furan ring substituted with a trifluoromethyl group at the 5-position and a propanoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(trifluoromethyl)furan-2-yl]propanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide (CF3I) and trifluoromethyl sulfonate (CF3SO2Cl).
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, where the furan ring is acylated with a propanoic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 3-[5-(trifluoromethyl)furan-2-yl]propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-[5-(trifluoromethyl)furan-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated and nitrated furan derivatives.
Scientific Research Applications
3-[5-(trifluoromethyl)furan-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[5-(trifluoromethyl)furan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The furan ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[5-(2-(trifluoromethyl)phenyl)furan-2-yl]propanoic acid: Similar structure but with a phenyl group instead of a trifluoromethyl group.
2-(trifluoromethyl)furan-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3-position instead of the propanoic acid moiety.
Uniqueness
3-[5-(trifluoromethyl)furan-2-yl]propanoic acid is unique due to the combination of the trifluoromethyl group and the furan ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the furan ring provides a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C8H7F3O3 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
3-[5-(trifluoromethyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h1,3H,2,4H2,(H,12,13) |
InChI Key |
JCEOALQPUWFXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















